molecular formula C32H46O5 B15241428 KadcoccineacidE

KadcoccineacidE

Cat. No.: B15241428
M. Wt: 510.7 g/mol
InChI Key: CKQGWGBRFAIRJQ-XSGQYPGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadcoccine acid E is a rearranged 6/6/5/6-fused tetracyclic triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccine acid series (A–N), characterized by a rare 14(13→12)-abeo-lanostane skeleton .

Properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-5-oxo-1,2,3,4a,7,8,9,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H46O5/c1-18(10-9-11-19(2)29(35)36)22-12-14-31(7)23(20(22)3)16-24-25(31)17-26(34)28-30(5,6)27(37-21(4)33)13-15-32(24,28)8/h11,17-18,22-24,27-28H,3,9-10,12-16H2,1-2,4-8H3,(H,35,36)/b19-11-/t18-,22-,23+,24-,27-,28+,31-,32-/m1/s1

InChI Key

CKQGWGBRFAIRJQ-XSGQYPGXSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC(=O)[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CC(=O)C4C3(CCC(C4(C)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidE typically involves a multi-step process that includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur.

    Catalysts: Catalysts are often used to accelerate the reaction and improve yield. Common catalysts include transition metals and organic acids.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.

    Optimization: The reaction conditions are optimized for maximum efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidE undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chemical properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Solvents: Solvents like ethanol, methanol, and water are commonly used to dissolve reactants and facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states, while reduction may yield lower oxidation states or different functional groups.

Scientific Research Applications

KadcoccineacidE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: this compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of KadcoccineacidE involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Kadcoccine Acid Series (A–N)

The kadcoccine acids (A–N) are distinguished by variations in their side chains and stereochemistry. For example:

  • Kadcoccine Acid B (186) : Exhibits moderate cytotoxicity (IC₅₀: 3.11–7.77 µM) against HL-60, SMMC-7721, and other cancer cell lines .
  • Kadcoccine Acid H (192): Contains a 5-substituted 2(5H)-furanone motif on the C-17 side chain, contributing to its cytotoxic activity (IC₅₀: 3.11–7.77 µM) .

Table 1: Cytotoxicity of Selected Kadcoccine Acids

Compound Cancer Cell Lines Tested IC₅₀ (µM) Key Structural Features Reference
Kadcoccine Acid B HL-60, SMMC-7721, A-549 3.11–7.77 Standard tetracyclic framework
Kadcoccine Acid H HL-60, HeLa 3.11–7.77 C-17 2(5H)-furanone motif
Kadcoccine Acid E Not active N/A Undefined side-chain modifications

Kadcoccitanes (A–D)

Kadcoccitanes are rearranged lanostane-type triterpenoids with anticoagulant properties. Unlike kadcoccine acids, they lack the 6/6/5/6 fused system but share a lanostane-derived backbone:

  • Kadcoccitane C (390) : Shows anticoagulant activity by inhibiting coagulation factors .
  • Structural Contrast : Kadcoccine acids feature a 14(13→12)-abeo rearrangement, while kadcoccitanes exhibit distinct ring fusions and side-chain configurations .

Seco-Coccinic Acids and Kadcoccinones

  • Seco-Coccinic Acids (F, G, K) : Demonstrate anti-leukemic activity (GI₅₀: 15.2–28.4 µM) via growth inhibition of HL-60 cells . Their "seco" structure (cleaved rings) contrasts with the intact tetracyclic system of kadcoccine acids.
  • Kadcoccinones (A–F): Cytotoxicity varies with stereochemistry. For example, kadcoccinone B (23S,24R) is more active than kadcoccinone C (23R,24S), highlighting the importance of epoxy configurations .

Table 2: Bioactivity Comparison of Kadsura-Derived Triterpenoids

Compound Class Example Bioactivity Structural Hallmark Reference
Kadcoccine Acids Acid H Cytotoxicity (IC₅₀: 3.11–7.77 µM) 6/6/5/6 fused, C-17 furanone
Kadcoccitanes Kadcoccitane C Anticoagulant (12–19% inhibition) Rearranged lanostane
Seco-Coccinic Acids Acid F Anti-leukemic (GI₅₀: 16.6 µM) Seco-ring cleavage
Kadcoccinones Kadcoccinone B Cytotoxicity (varies by stereochemistry) Epoxide moiety (23S,24R)

Anti-HIV and Neuroprotective Compounds

  • Kadcoccinic Acids (A–H) : Kadcoccinic acid D and H inhibit HIV-1 activity (12.4–19.4% inhibition) . Their α,β-unsaturated lactone systems may enhance antiviral effects, a feature absent in kadcoccine acid E.

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